molecular formula C24H22N2O4 B14103926 N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B14103926
M. Wt: 402.4 g/mol
InChI Key: YTOXXTUOINFGJN-UHFFFAOYSA-N
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Description

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactions. The starting materials might include 7-methoxy-2-oxo-1,2-dihydroquinoline and 2-naphthol, which undergo a series of reactions such as alkylation, acylation, and condensation under controlled conditions. Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce fully saturated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.

    Naphthalene Derivatives: Compounds like naphthalene-2-sulfonic acid, used in the synthesis of dyes and other chemicals.

Uniqueness

N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is unique due to its specific structural features, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C24H22N2O4/c1-29-20-8-7-18-12-19(24(28)26-22(18)14-20)10-11-25-23(27)15-30-21-9-6-16-4-2-3-5-17(16)13-21/h2-9,12-14H,10-11,15H2,1H3,(H,25,27)(H,26,28)

InChI Key

YTOXXTUOINFGJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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